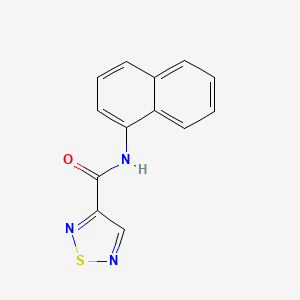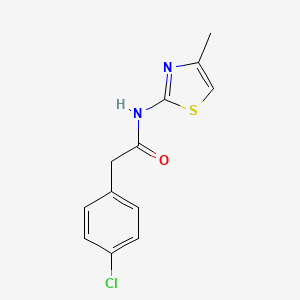![molecular formula C21H16FNO3 B5805644 {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone, also known as F13640, is a novel compound that has been of interest in scientific research due to its potential therapeutic applications. It belongs to the class of indole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In one study, {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone was found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell survival. In another study, {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone was found to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Furthermore, {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone has been shown to activate the Nrf2 pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone has been found to have various biochemical and physiological effects. In one study, {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone was found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in neuronal cells, indicating its potential as an antioxidant agent. In another study, {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone was found to increase the levels of glutathione, an antioxidant molecule, in liver cells, indicating its potential as a liver-protective agent. Furthermore, {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone has been shown to decrease the levels of pro-inflammatory cytokines in various cell types, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone has several advantages and limitations for lab experiments. Its advantages include its potential as a therapeutic agent in various fields of scientific research, its relatively simple synthesis method, and its ability to modulate various signaling pathways. Its limitations include its relatively low solubility in water, which can limit its use in certain experiments, and its potential toxicity at higher concentrations, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone. These include the optimization of its synthesis method to improve the yield and purity of the final product, the investigation of its potential as a therapeutic agent in various disease models, the elucidation of its mechanism of action, and the development of more potent and selective analogs of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone. Furthermore, the study of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone in combination with other therapeutic agents may lead to the development of more effective treatment strategies for various diseases.
Métodos De Síntesis
The synthesis method of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone involves the reaction of 2-(2-fluorophenoxy)ethylamine with 2-furylcarboxaldehyde in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of the intermediate Schiff base, which is then reduced to {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone using sodium borohydride. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
Aplicaciones Científicas De Investigación
{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. In one study, {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. In another study, {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone was found to induce apoptosis in human colon cancer cells, suggesting its potential as an anti-tumor agent. Furthermore, {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone has been shown to protect against oxidative stress-induced neuronal cell death, indicating its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3/c22-17-7-2-4-9-19(17)26-13-11-23-14-16(15-6-1-3-8-18(15)23)21(24)20-10-5-12-25-20/h1-10,12,14H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVAVTXAHBMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)
![N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)
![N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)
![7-(2,3-dimethylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5805603.png)
![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)

![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)
![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)


![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)

![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)